3-(2-Fluoro-4-methoxyphenyl)propanenitrile
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of reagents and solvents may also be tailored to minimize environmental impact and enhance process efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanenitrile: Lacks the fluoro group, which can affect its chemical reactivity and applications.
3-(2-Fluoro-4-methoxyphenyl)-2-nitropropene: Contains a nitro group instead of a nitrile group, leading to different chemical properties and reactivity
Uniqueness
The combination of these functional groups makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKAWBLMBKEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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